N-methoxy-N,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
Properties
Molecular Formula |
C10H13N5O2 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
N-methoxy-N,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C10H13N5O2/c1-6-5-7(2)15-10(11-6)12-8(13-15)9(16)14(3)17-4/h5H,1-4H3 |
InChI Key |
XKVJRBAGCADWFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N(C)OC)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Route (Pathway A)
Step 1: Synthesis of Ethyl 5,7-Dimethyl-Triazolo[1,5-a]Pyrimidine-2-Carboxylate
Ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with acetylacetone (2,4-pentanedione) in acetic acid under reflux to form the triazolopyrimidine core. This reaction proceeds via Knorr-type cyclization.
Reaction Conditions
Step 2: Hydrolysis to Carboxylic Acid
The ester is hydrolyzed using 2M NaOH in ethanol/water (1:1) at 80°C for 4 h, yielding 5,7-dimethyl-triazolo[1,5-a]pyrimidine-2-carboxylic acid.
Step 3: Chlorination to Acyl Chloride
The carboxylic acid is treated with phosphorus oxychloride (POCl₃) at 80°C for 3 h to form the corresponding acyl chloride.
Step 4: Amide Coupling
The acyl chloride reacts with N-methoxy-N-methylamine in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base.
Optimization Notes
Multicomponent One-Pot Synthesis (Pathway B)
A one-pot approach combines 5-amino-1,2,4-triazole, acetylacetone, and ethyl acetoacetate under microwave irradiation. However, this method requires post-functionalization to introduce the carboxamide group and suffers from lower regioselectivity (yield: 45–55%).
Alternative Halogenation-Displacement Strategy (Pathway C)
Step 1: Chlorination at Position 2
5,7-Dimethyl-triazolo[1,5-a]pyrimidine is treated with POCl₃ to introduce a chloride at position 2.
Step 2: Nucleophilic Displacement
The chloride reacts with N-methoxy-N-methylcarbamoyl chloride under Ullmann conditions (CuI, K₂CO₃, DMF, 100°C).
Limitations
Comparative Analysis of Synthetic Routes
| Parameter | Pathway A | Pathway B | Pathway C |
|---|---|---|---|
| Overall Yield | 62–68% | 45–55% | 38–42% |
| Purity (HPLC) | >98% | 90–92% | 85–88% |
| Scalability | High | Moderate | Low |
| Key Advantage | High selectivity | One-pot synthesis | Avoids acyl chloride |
Structural Characterization and Analytical Data
1H-NMR (400 MHz, CDCl₃)
13C-NMR (100 MHz, CDCl₃)
HRMS (ESI)
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, phosphorus oxychloride, hydrogen peroxide, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives with altered functional groups .
Scientific Research Applications
N-methoxy-N,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-methoxy-N,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity and leading to cell cycle arrest and apoptosis . Additionally, it may interact with other proteins and receptors, modulating various cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of N-methoxy-N,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be contextualized by comparing it to structurally related compounds. Key analogs and their activities are summarized below:
Table 1. Structural and Functional Comparison of Triazolopyrimidine Carboxamide Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- The N-methoxy group in the target compound may improve metabolic stability compared to unsubstituted carboxamides (e.g., Compound 11) or bulkier arylalkyl groups (e.g., N-(4-methoxybenzyl) in ).
- Methyl groups at 5- and 7-positions are conserved across analogs and correlate with herbicidal and antituberculosis activity .
Antiviral Potential: While direct data for the target compound is unavailable, its core structure aligns with triazolopyrimidine carboxamides that disrupt influenza RNA polymerase (RdRP) . The N-methoxy substitution could enhance binding to viral targets.
Herbicidal Activity :
- Thio/sulfonyl acetamide derivatives (e.g., ) exhibit potent herbicidal effects, suggesting that the carboxamide moiety in the target compound may be optimized for similar agrochemical applications.
Antiparasitic and Antituberculosis Applications :
- Compound 11’s antituberculosis activity highlights the scaffold’s versatility. The target compound’s methyl and methoxy groups may further modulate pharmacokinetics for such applications.
Predicted Physicochemical Properties:
- Solubility : The N-methoxy group may enhance water solubility compared to purely hydrophobic analogs.
- Thermal Stability : Methyl groups at 5/7 positions likely increase melting points (cf. 230–306°C for related carboxamides ).
Biological Activity
N-methoxy-N,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound belonging to the class of triazolo-pyrimidine derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antiviral and anticancer research.
Chemical Structure and Properties
The compound features a triazole ring fused to a pyrimidine structure , with methoxy and trimethyl groups that enhance its chemical properties. These modifications influence its solubility and reactivity in biological systems, making it a candidate for various therapeutic applications.
| Structural Feature | Description |
|---|---|
| Triazole Ring | A five-membered ring containing three nitrogen atoms. |
| Pyrimidine Structure | A six-membered ring containing two nitrogen atoms. |
| Methoxy Group | Enhances solubility and biological activity. |
| Trimethyl Groups | Potentially influences pharmacokinetics and dynamics. |
Antiviral Activity
This compound has shown significant antiviral properties, particularly against the influenza A virus . Research indicates that it disrupts the interaction between crucial viral proteins within the polymerase complex:
- Mechanism of Action : The compound inhibits the interaction between the polymerase acidic protein (PA) and basic protein 1 (PB1), essential for viral RNA synthesis.
- Efficacy : Studies have demonstrated its ability to effectively target viral polymerases, positioning it as a promising lead compound for antiviral drug development .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Triazolo-pyrimidine derivatives are known for their antiproliferative effects against various cancer cell lines:
- Cell Lines Tested : Compounds derived from similar structures have shown activity against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells.
- Case Studies :
Comparative Analysis of Related Compounds
To understand the unique biological activity of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Biological Activity | IC50 Values |
|---|---|---|
| 5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | Antiviral against influenza | Not specified |
| 7-Methyl-5-(substituted phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine derivatives | Antitumor effects across various lines | Varies by substitution |
| This compound | Inhibits viral polymerase; anticancer potential | 9.47 µM (MGC-803) |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-methoxy-N,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide?
- Methodology :
- Core Synthesis : Start with cyclization of pyrimidine precursors. For example, 1-(4,6-dimethylpyrimidin-2-yl)thiosemicarbazide derivatives can react with metal nitrates (e.g., Ni(NO₃)₂) in ethanol under reflux to form triazolo[1,5-a]pyrimidine cores .
- Functionalization : Introduce the methoxy and methyl groups via nucleophilic substitution or condensation. Use acetonitrile as a solvent with sulfonyl chlorides or acylating agents for carboxamide formation .
- Crystallization : Recrystallize using ethanol or ethyl acetate/petroleum ether mixtures to obtain pure crystals .
Q. How can spectroscopic techniques (NMR, MS) validate the structure of this compound?
- Methodology :
- ¹H NMR : Identify characteristic peaks for methyl groups (δ 2.3–2.6 ppm), methoxy protons (δ 3.0–3.5 ppm), and aromatic protons (δ 7.2–8.9 ppm). Split patterns (e.g., triplets for CH₂ groups) confirm substitution .
- MS (ESI) : Look for [M+H]⁺ ions. For example, a molecular ion at m/z ~320–350 aligns with the molecular formula C₁₁H₁₄N₆O₂ .
- Elemental Analysis : Validate C, H, N content with ≤0.5% deviation from calculated values .
Q. What crystallographic methods determine the 3D structure of this compound?
- Methodology :
- Data Collection : Use Bruker APEX2 diffractometers with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Apply SHELXL2014 for structure solution. Key parameters include R-factors < 0.05 and bond length/angle deviations < 0.02 Å/1° .
- Structural Insights : Triazolo-pyrimidine cores exhibit planar geometry, with carboxamide groups forming intermolecular hydrogen bonds (N–H···O) stabilizing the lattice .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxy vs. methyl groups) affect bioactivity in triazolo[1,5-a]pyrimidine derivatives?
- Methodology :
- SAR Studies : Synthesize analogs by replacing methoxy with halogens or alkyl groups. Test against biological targets (e.g., enzymes or receptors) using in vitro assays .
- Key Findings : Methoxy groups enhance solubility but reduce receptor binding affinity compared to lipophilic substituents (e.g., trifluoromethyl) .
- Contradictions : While some derivatives show herbicidal activity (IC₅₀ ~10 μM for barnyardgrass) , others exhibit anticancer potential via kinase inhibition (IC₅₀ ~1–5 μM) .
Q. What computational approaches predict the binding interactions of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., CB2 cannabinoid receptors). The carboxamide group often forms hydrogen bonds with active-site residues .
- DFT Calculations : Optimize geometries at B3LYP/6-31G* level. HOMO-LUMO gaps (~4–5 eV) correlate with stability and reactivity .
- MD Simulations : Run 100-ns trajectories to assess binding mode persistence. Root-mean-square deviation (RMSD) < 2 Å indicates stable complexes .
Q. How to resolve contradictions in reported bioactivity data for triazolo[1,5-a]pyrimidine derivatives?
- Methodology :
- Experimental Variables : Compare assay conditions (e.g., cell lines, concentrations). For example, anti-cancer activity in HeLa cells may not replicate in MCF-7 due to metabolic differences .
- Structural Confounders : Ensure purity (>98% by HPLC) and stereochemical consistency (e.g., cis vs. trans isomers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
